6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenylprop-2-enyl side chain, and a dihydroisoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides in the presence of a Lewis acid such as phosphorus oxychloride.
Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Phenylprop-2-enyl Side Chain: The phenylprop-2-enyl side chain can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: The compound can bind to specific receptors in the body, such as dopamine and serotonin receptors, influencing neurotransmission.
Inhibition of Enzymes: It can inhibit enzymes involved in the metabolism of neurotransmitters, leading to increased levels of these chemicals in the brain.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the phenylprop-2-enyl side chain.
6,7-Dimethoxy-2-phenethylchromone: Similar methoxy substitution but different core structure.
6,7-Dimethoxy-2-(2-phenylethyl)chromone: Similar side chain but different core structure.
Uniqueness
6,7-Dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of the isoquinoline core with methoxy groups and a phenylprop-2-enyl side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-22-19-13-17-10-12-21(15-18(17)14-20(19)23-2)11-6-9-16-7-4-3-5-8-16/h3-9,13-14H,10-12,15H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZYXUDDYRIQJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)C/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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